molecular formula C11H13BrMgO B12634693 Magnesium;pent-4-enoxybenzene;bromide

Magnesium;pent-4-enoxybenzene;bromide

Cat. No.: B12634693
M. Wt: 265.43 g/mol
InChI Key: MAHQQFUEGCDZQI-UHFFFAOYSA-M
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Description

Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that combines magnesium, pent-4-enoxybenzene, and bromide. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions. It is a versatile reagent used in various chemical transformations and has significant implications in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene with magnesium in the presence of a bromide source. One common method is to react pent-4-enoxybenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent. The reaction is usually initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The reaction mixture is typically quenched with a suitable electrophile to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;pent-4-enoxybenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF or diethyl ether are commonly used .

Major Products Formed

The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the oxygen of the ether solvent, stabilizing the reactive intermediate and facilitating the nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;pent-4-enoxybenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the functional group of pent-4-enoxybenzene. This allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.

Properties

Molecular Formula

C11H13BrMgO

Molecular Weight

265.43 g/mol

IUPAC Name

magnesium;pent-4-enoxybenzene;bromide

InChI

InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

MAHQQFUEGCDZQI-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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